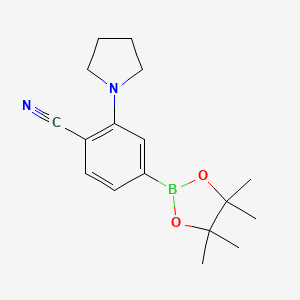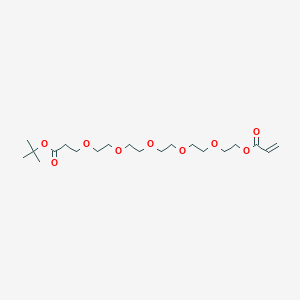
Acrylate-PEG6-t-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acrylate-PEG6-t-butyl ester is a chemical compound that belongs to the class of polyethylene glycol esters. It is characterized by its high solubility in both water and organic solvents, excellent stability, and low toxicity . The compound is composed of several functional groups, including an acrylate group, a polyethylene glycol chain, and a t-butyl ester group . These unique properties make this compound a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In industrial settings, the production of Acrylate-PEG6-t-butyl ester involves large-scale esterification reactions using high-purity reactants and advanced catalytic systems . The process is optimized to achieve high yields and purity levels, with stringent quality control measures in place to ensure consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions: Acrylate-PEG6-t-butyl ester undergoes various chemical reactions, including:
Oxidation: The acrylate group can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the acrylate group, to form saturated derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alcohols, amines, or thiols can be used under mild to moderate conditions.
Major Products: The major products formed from these reactions include epoxides, reduced acrylates, and various ester derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Acrylate-PEG6-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules and the development of bioconjugates.
Mechanism of Action
The mechanism of action of Acrylate-PEG6-t-butyl ester involves its interaction with various molecular targets and pathways. The acrylate group can undergo polymerization reactions, forming cross-linked networks that enhance the mechanical properties of materials. The polyethylene glycol chain provides hydrophilicity and flexibility, while the t-butyl ester group contributes to the stability and solubility of the compound . These combined effects make this compound a versatile compound in various applications.
Comparison with Similar Compounds
- Acrylate-PEG3-t-butyl ester
- Acrylate-PEG5-t-butyl ester
- Methacrylate-PEG6-t-butyl ester
Comparison: this compound is unique due to its longer polyethylene glycol chain, which provides enhanced solubility and flexibility compared to shorter-chain analogs like Acrylate-PEG3-t-butyl ester and Acrylate-PEG5-t-butyl ester . Additionally, the acrylate group offers different reactivity compared to methacrylate derivatives, making it suitable for specific applications where rapid polymerization is desired .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O9/c1-5-18(21)28-17-16-27-15-14-26-13-12-25-11-10-24-9-8-23-7-6-19(22)29-20(2,3)4/h5H,1,6-17H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMZFZMGMBAPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

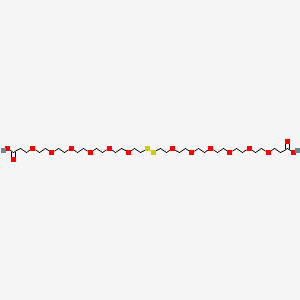

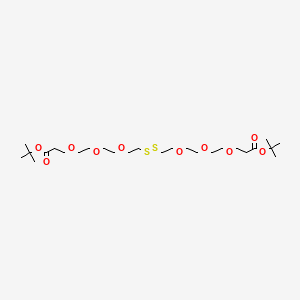
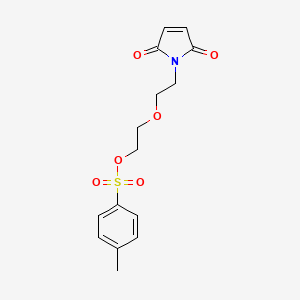

![p-Nitrophenyl 2-(m-trifluoromethylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate](/img/structure/B8025018.png)

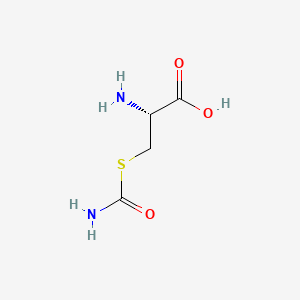
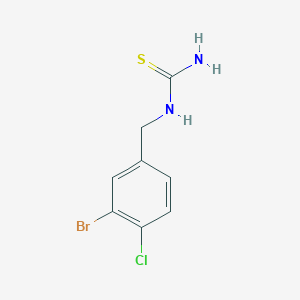

![((4-[3-Oxo-3-(2-oxo-azetidin-1-yl)-propyl]-phenylcarbamoyl)-methoxy)-acetic acid](/img/structure/B8025074.png)
